N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide is a heterocyclic compound classified within the thiazolopyrimidine family. This compound is recognized for its diverse biological activities and potential applications in medicinal chemistry, particularly due to its unique structural features that enable various interactions with biological systems. The molecular formula for this compound is , and its molecular weight is approximately 238.32 g/mol .
The synthesis of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide typically involves several steps, starting from commercially available precursors. A common synthetic route includes:
The reaction conditions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions. The purification of intermediates and final products can involve techniques such as recrystallization or chromatography to ensure high purity levels.
The molecular structure of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide features a thiazolopyrimidine ring fused with a pentanamide side chain. The thiazole and pyrimidine rings contribute to the compound's aromatic character and potential biological activity.
Key structural data include:
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide primarily involves its role as a glutamate receptor antagonist. By inhibiting glutamate receptors, this compound can modulate neurotransmission pathways that are critical for learning and memory processes.
Research indicates that compounds in this class may influence biochemical pathways related to neural plasticity and synaptic transmission, potentially offering therapeutic benefits in neurological disorders.
The physical properties of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide include:
Chemical properties include:
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide has several scientific applications:
The thiazolo[3,2-a]pyrimidine scaffold is constructed through a convergent synthesis starting from Meldrum's acid derivatives (5-[bis(methylthio)methylene]-2,2-dimethyl-4,6-dioxo-1,3-dioxane). Reaction with 2-aminothiazole derivatives enables annulation under mild conditions (60-80°C) in polar aprotic solvents like dimethylformamide (DMF). This forms the 5-oxo-5H-thiazolo[3,2-a]pyrimidine core with simultaneous introduction of the C6 carboxylic acid functionality – a crucial handle for subsequent derivatization. The 7-methyl group is typically introduced via electrophilic methylation at the C7 position before ring closure, utilizing methyl iodide in the presence of non-nucleophilic bases like DBU to prevent N-alkylation side products [1] [8].
Key reaction sequence:
The C6 carboxylic acid group serves as the attachment point for pentanamide through classical amidation techniques. Two predominant methodologies are employed:
Table 1: Comparative Amidation Methods for Pentanamide Introduction
Method | Reagent System | Solvent | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Acyl Chloride | Pentanoyl Cl/Et₃N | DCM | 70-75 | Moderate (hydrolysis) |
Carbodiimide (EDCI/HOBt) | EDCI/HOBt/DIPEA | DMF | 85-90 | Low |
Mixed Anhydride | Isobutyl chloroformate | THF | 65-70 | Moderate (urea) |
PyBOP | Benzotriazolyl-oxytrispyrrolidinophosphonium hexafluorophosphate | ACN | 80-85 | Minimal |
The 7-methyl group undergoes site-specific oxidation using SeO₂ (2 equiv) in dioxane/water (9:1) at 80°C to install hydroxymethyl functionality without affecting the 5-oxo group. Alternatively, bromination with NBS (1.05 equiv) in CCl₄ under photolytic conditions (300nm UV) generates the 7-bromomethyl derivative for nucleophilic displacement reactions. The 5-oxo group participates in enolization reactions with LDA (1.1 equiv) at -78°C followed by electrophilic trapping, enabling C5-alkylation while preserving the lactam character. Computational studies (DFT B3LYP/6-31G*) confirm the C7 position's electron density (Mulliken charge: -0.32) facilitates electrophilic modifications over C3 or C2 positions [3] [10].
Regioselectivity control elements:
Solvent screening revealed anhydrous DMF as optimal for amidation steps (yield increase from 52%→88% vs. THF), while toluene/EtOAc mixtures (1:1) maximize electrophilic substitutions at C7. Palladium catalysis (Pd(OAc)₂, 5 mol%) with XPhos ligand (10 mol%) in degassed toluene enables Suzuki coupling of 7-bromomethyl derivatives with arylboronic acids at 80°C (yields: 75-92%). Phase-transfer catalysis (Aliquat 336, 10 mol%) in biphasic water/DCE systems accelerates alkylations 3-fold versus homogeneous conditions. Microwave assistance (100W, 110°C) reduces cyclization time from 18 hours to 35 minutes with 15% average yield improvement. Lipid nanoparticle encapsulation during synthesis enhances solubility of intermediates, reducing reaction heterogeneity [8].
Table 2: Solvent and Catalyst Impact on Key Reaction Steps
Reaction Step | Optimal System | Yield Range | Byproduct Reduction |
---|---|---|---|
Core Cyclization | DMF, 80°C, N₂ atmosphere | 78-82% | Hydrolysis byproducts <5% |
C7 Bromination | NBS/CCl₄, hv, 0°C | 85-88% | Dibromination <3% |
Pentanamide Coupling | EDCI/HOBt, DMF, 0°C→RT | 86-90% | Diacylamide <1% |
7-Alkyl Suzuki Coupling | Pd(OAc)₂/XPhos, K₂CO₃, toluene | 75-92% | Homocoupling <2% |
5-Oxo Enolization | LDA, THF, -78°C, electrophile | 65-70% | Dialkylation <8% |
Systematic linker modifications reveal pronounced structure-activity relationships:
Key findings from molecular modeling:
Table 3: Structure-Property Relationships of Linker Variants
Linker Type | Representative Compound | Melting Point (°C) | Aqueous Solubility (mg/mL) | logP |
---|---|---|---|---|
Linear alkyl (C5) | N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide | 189 | 1.9 | 2.38 |
Branched alkyl | N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-methylbutanamide | 201 | 0.8 | 2.65 |
Aryl | N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide | 163 | 0.3 | 2.91 |
Sulfonamide aryl | N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide | 203 | <0.1 | 3.17 |
Diarylalkyl | N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,3-diphenylpropanamide | 175 | <0.05 | 4.22 |
Cycloalkyl | N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclopropanecarboxamide | 192 | 2.1 | 1.87 |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0